4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Description
4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a piperazine derivative characterized by a hydroxyethyl group at the 4-position of the piperazine ring and a phenylethyl-substituted carbothioamide moiety. Its molecular formula is C₁₅H₂₂N₄OS, with a molecular weight of 306.43 g/mol. The compound combines hydrophilic (hydroxyethyl) and hydrophobic (phenylethyl) groups, suggesting a balance of solubility and membrane permeability.
- Piperazine ring formation via ethylenediamine and dihaloalkanes under basic conditions .
- Functionalization through nucleophilic substitution or coupling reactions to introduce the hydroxyethyl and phenylethyl groups .
This structural architecture positions it as a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where hydrophobic interactions and hydrogen bonding are critical .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-13-12-17-8-10-18(11-9-17)15(20)16-7-6-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOBPTKCBGCXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate reagents. One common method is the reaction of 1-(2-hydroxyethyl)piperazine with 2-phenylethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and chemical properties can be contextualized by comparing it to piperazine-carbothioamide derivatives with varying substituents. Key comparisons include:
Structural and Functional Group Analysis
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features | Biological Activity |
|---|---|---|---|---|
| Target Compound : 4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | 4-(2-hydroxyethyl), N-(2-phenylethyl) | 306.43 | Balanced hydrophilicity/hydrophobicity | Hypothesized enzyme inhibition or receptor modulation (inferred from analogs) |
| 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | 4-(2-hydroxyethyl), N-(4-sulfamoylphenyl) | 368.47 | Sulfamoyl group enhances hydrogen bonding | Studied for enzyme inhibition and antimicrobial activity |
| N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide | 4-propyl, N-(2-phenylethyl) | 307.45 | Increased lipophilicity from propyl chain | Potential CNS activity due to phenylethyl group |
| 4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide | 4-(3-chlorophenyl), N-(2-difluoromethoxyphenyl) | 397.87 | Halogenated groups improve electronic interactions | Antimicrobial and anticancer potential |
| N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | 4-(2-hydroxyethyl), N-ethyl | 229.29 | Carboxamide instead of carbothioamide | Reduced sulfur-mediated reactivity |
Key Findings from Comparative Studies
- Hydroxyethyl vs. Alkyl Chains : The hydroxyethyl group in the target compound enhances water solubility compared to purely alkyl-substituted analogs like the propyl derivative . This may improve bioavailability in aqueous environments .
- Sulfamoyl vs.
- Halogenation Effects : Chlorophenyl and difluoromethoxy substituents in enhance electronic interactions with biological targets, a feature absent in the target compound but relevant for optimizing drug-receptor binding.
- Carbothioamide vs. Carboxamide : The thioamide group (C=S) in the target compound offers greater nucleophilicity and metal-binding capacity compared to carboxamides (C=O), as seen in , which could influence redox activity or chelation-based mechanisms .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Substitutions like sulfonamide (e.g., ) or halogens (e.g., ) improve receptor-binding affinity by modulating electron density .
Biological Activity
4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which features a piperazine ring substituted with a hydroxyethyl group and a phenylethyl moiety. The presence of the carbothioamide functional group is significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds containing piperazine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide have shown promising results in inhibiting tumor growth through mechanisms such as DNA fragmentation and cell cycle arrest .
- Carbonic Anhydrase Inhibition : The compound's structural analogs have been explored for their ability to inhibit carbonic anhydrases (CAs), enzymes involved in various physiological processes. Inhibition of CAs has therapeutic implications for conditions like glaucoma and cancer .
The biological activity of 4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is believed to involve several mechanisms:
- Apoptosis Induction : Research indicates that the compound can trigger apoptotic pathways in cancer cells. For example, studies have shown significant increases in apoptotic markers when cells are treated with related compounds .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the S phase, preventing cancer cells from proliferating. This effect is crucial for its antitumor activity .
- Enzyme Inhibition : The inhibition of carbonic anhydrases by related piperazine derivatives suggests that 4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide may also function as an enzyme inhibitor, which could be leveraged for therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Cell Cycle Arrest | Arrests at S phase | |
| Carbonic Anhydrase Inhibition | Inhibits enzyme activity |
Table 2: Mechanistic Insights
| Mechanism | Description | Reference |
|---|---|---|
| Apoptosis Induction | Increased apoptotic markers | |
| Cell Cycle Effects | Majority arrested at S phase | |
| Enzyme Interaction | Potential CA inhibition |
Case Studies
Several studies have highlighted the efficacy of piperazine derivatives in preclinical models:
- Study on Antitumor Effects : A study demonstrated that a structurally similar compound induced significant apoptosis in colon cancer cells, with approximately 59.5% of treated cells showing late-stage apoptosis compared to controls .
- Carbonic Anhydrase Study : Another investigation assessed the inhibitory effects of new piperazine derivatives on human carbonic anhydrases, revealing potent inhibition across multiple isoforms, which could be beneficial for treating various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
